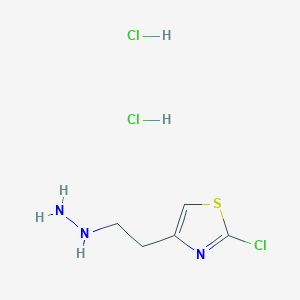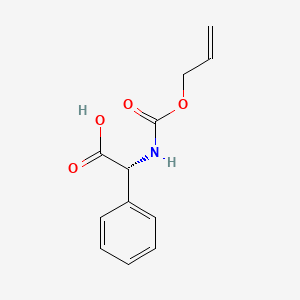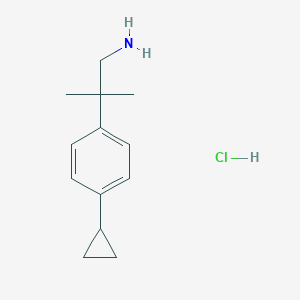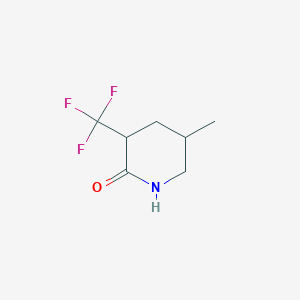
5-Ethynyl-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-3-methylpyridin-2-amine: is an organic compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol This compound is a derivative of pyridine, characterized by the presence of an ethynyl group at the 5-position and a methyl group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Ethynyl-3-methylpyridin-2-amine typically involves the following steps:
Starting Material Preparation: The starting material, 5-iodo-2-aminopyridine, is prepared through iodination of 2-aminopyridine.
Sonogashira Coupling Reaction: The 5-iodo-2-aminopyridine undergoes a Sonogashira coupling reaction with an alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst and a copper co-catalyst. This reaction forms the ethynyl group at the 5-position of the pyridine ring.
Deprotection: The trimethylsilyl group is removed using a base, such as potassium carbonate, to yield 5-ethynyl-2-aminopyridine.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Ethynyl-3-methylpyridin-2-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group. Reagents such as alkyl halides or acyl chlorides can be used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives such as 5-ethynyl-3-methylpyridine-2-carboxylic acid.
Reduction: 5-Ethyl-3-methylpyridin-2-amine.
Substitution: Various N-substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
Chemistry:
5-Ethynyl-3-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a ligand in coordination chemistry .
Biology:
In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine:
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry:
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Wirkmechanismus
The mechanism of action of 5-Ethynyl-3-methylpyridin-2-amine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The ethynyl and methyl groups can influence the compound’s binding affinity and selectivity, enhancing its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
5-Ethynyl-2-aminopyridine: Lacks the methyl group at the 3-position, which can affect its reactivity and binding properties.
3-Methyl-2-aminopyridine: Lacks the ethynyl group at the 5-position, which can influence its chemical behavior and applications.
5-Ethynyl-6-methylpyridin-3-amine:
Uniqueness:
5-Ethynyl-3-methylpyridin-2-amine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C8H8N2 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
5-ethynyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C8H8N2/c1-3-7-4-6(2)8(9)10-5-7/h1,4-5H,2H3,(H2,9,10) |
InChI-Schlüssel |
GRKVWBAUJOWHCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![rac-(3aR,6aR)-3a-(methoxymethyl)-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride, cis](/img/structure/B15304962.png)

![N-(4-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B15304974.png)
![[(2R)-5-iminopyrrolidin-2-yl]methanolhydrochloride](/img/structure/B15304975.png)
![Benzyl ((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B15304983.png)

![2-Fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15304999.png)
![[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers](/img/structure/B15305000.png)
![[3-(morpholin-2-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B15305006.png)
